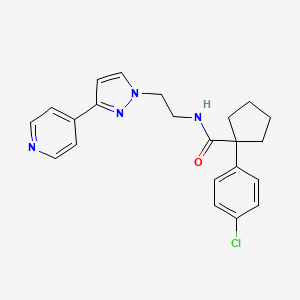
1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3O, and it features a cyclopentanecarboxamide core with various substituents that enhance its biological profile. The presence of a chlorophenyl group and a pyridinyl-pyrazol moiety suggests potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its anti-inflammatory, anticancer, and neuroprotective properties. Below are detailed findings from recent research:
Anti-inflammatory Activity
Research indicates that compounds similar to This compound exhibit significant anti-inflammatory effects. For instance, derivatives have shown the ability to inhibit nitric oxide (NO) production and the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a mechanism involving the attenuation of the NF-κB signaling pathway, which is crucial in inflammatory responses .
Anticancer Potential
Studies have explored the anticancer properties of related compounds. The presence of heterocyclic structures, such as pyrazoles and pyridines, has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in models of neurodegeneration. In vivo studies using MPTP-induced models of Parkinson's disease showed that similar compounds could protect dopaminergic neurons from degeneration by inhibiting microglial activation and reducing oxidative stress .
The mechanisms by which This compound exerts its biological effects are multifaceted:
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing inflammation.
- Modulation of Apoptotic Pathways : It may activate intrinsic apoptotic pathways in cancer cells, leading to increased cell death.
- Protection Against Oxidative Stress : By scavenging free radicals or enhancing antioxidant defenses, it may protect neuronal cells from damage.
Case Studies and Research Findings
Several studies have characterized the biological activities associated with compounds structurally related to This compound :
属性
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c23-19-5-3-18(4-6-19)22(10-1-2-11-22)21(28)25-14-16-27-15-9-20(26-27)17-7-12-24-13-8-17/h3-9,12-13,15H,1-2,10-11,14,16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIVUKKBKVERTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














